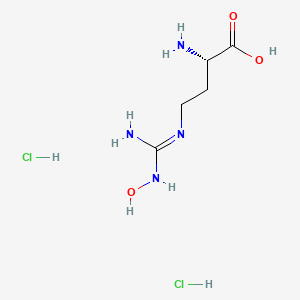

(S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride

CAS No.:

Cat. No.: VC13571729

Molecular Formula: C5H14Cl2N4O3

Molecular Weight: 249.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H14Cl2N4O3 |

|---|---|

| Molecular Weight | 249.09 g/mol |

| IUPAC Name | (2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C5H12N4O3.2ClH/c6-3(4(10)11)1-2-8-5(7)9-12;;/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);2*1H/t3-;;/m0../s1 |

| Standard InChI Key | AKPIIXWPTMFQQJ-QTNFYWBSSA-N |

| Isomeric SMILES | C(CN=C(N)NO)[C@@H](C(=O)O)N.Cl.Cl |

| SMILES | C(CN=C(N)NO)C(C(=O)O)N.Cl.Cl |

| Canonical SMILES | C(CN=C(N)NO)C(C(=O)O)N.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The molecular formula of (S)-2-Amino-4-(3-hydroxyguanidino)butanoic acid dihydrochloride is C₅H₁₄Cl₂N₄O₃, derived from the parent amino acid through the addition of a hydroxyguanidino group and two hydrochloric acid molecules. The compound’s stereocenter at the second carbon ensures (S)-configuration, a critical factor in its biochemical interactions . Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 261.10 g/mol | Calculated |

| Chiral Centers | 1 (C2) | Analog Data |

| Functional Groups | Amino, hydroxyguanidino, carboxylate | Structural Analysis |

Spectral and Computational Data

While experimental spectral data for this compound are unavailable, analogs such as (S)-2-Amino-4-guanidinobutanoic acid hydrochloride (PubChem CID 24200451) provide benchmarks. For instance:

-

IR Spectroscopy: Expected peaks at ~3350 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O), and ~1600 cm⁻¹ (guanidino C-N) .

-

NMR: Predicted δ 3.8–4.2 ppm (C2 methine proton) and δ 2.5–3.0 ppm (C4 methylene protons) .

Synthesis and Purification Strategies

Pathway Design and Precursors

The synthesis of chiral amino acid hydrochlorides often follows resolutive ammoniation and salification steps, as exemplified by the production of S-2-aminobutanamide hydrochloride . A hypothetical route for the target compound could involve:

-

Ammoniation of Halogenated Esters: Reacting methyl 2-bromo-4-(3-hydroxyguanidino)butanoate with ammonia in methanol/isopropyl alcohol to yield the racemic amide .

-

Enantiomeric Resolution: Using L-tartaric acid to isolate the (S)-enantiomer via diastereomeric salt formation .

-

Hydrochloride Formation: Treating the free base with HCl gas to precipitate the dihydrochloride salt .

Critical Process Parameters

-

Temperature Control: Ammoniation requires sub-10°C conditions to minimize racemization .

-

Solvent Selection: Anhydrous isopropyl alcohol enhances crystallinity during resolution .

-

Yield Optimization: Pilot studies on analogous compounds report 40–50% yields post-resolution .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt form improves aqueous solubility relative to the free base. Estimated solubility profiles include:

-

Water: >100 mg/mL at 25°C (extrapolated from hydrochloride analogs ).

-

Organic Solvents: Limited solubility in chloroform or ethyl acetate .

Thermal Behavior

Differential scanning calorimetry (DSC) of related hydrochlorides shows sharp endothermic peaks near 260°C, correlating with decomposition rather than melting . The hydroxyguanidino group may lower thermal stability compared to non-hydroxylated analogs.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume